molecular formula C6H7BrN2O B13015604 (4-Amino-2-bromopyridin-3-yl)methanol

(4-Amino-2-bromopyridin-3-yl)methanol

Cat. No.: B13015604
M. Wt: 203.04 g/mol
InChI Key: SBSPUSGEEVCDAN-UHFFFAOYSA-N
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Description

(4-Amino-2-bromopyridin-3-yl)methanol is a pyridine derivative featuring a bromine atom at position 2, an amino group at position 4, and a hydroxymethyl (-CH2OH) substituent at position 3. The analysis below leverages structural analogs and related compounds to infer its characteristics.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

(4-amino-2-bromopyridin-3-yl)methanol

InChI

InChI=1S/C6H7BrN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9)

InChI Key

SBSPUSGEEVCDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of (4-Amino-2-bromopyridin-3-yl)methanol may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(4-Amino-2-bromopyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The table below contrasts (4-Amino-2-bromopyridin-3-yl)methanol with two structurally related compounds from the evidence:

Property This compound Compound from [1-(4-amino-2-bromophenyl)pyrrolidin-3-yl]methanol ()
Core Structure Pyridine ring Hexahydroquinoline fused with pyridine Phenyl-pyrrolidine hybrid
Substituents 2-Bromo, 4-amino, 3-hydroxymethyl 2-Chloro, substituted phenyl groups 4-Amino-2-bromophenyl, pyrrolidin-3-yl-methanol
Molecular Formula C6H6BrN2O (inferred) Complex (e.g., C23H20ClN3O, estimated) C11H15BrN2O
Molecular Weight ~202.03 (calculated) ~400–500 (estimated) 271.16

Key Observations :

  • The pyridine core in the target compound contrasts with the hexahydroquinoline () and phenyl-pyrrolidine () frameworks.
  • Bromine at position 2 (target) vs. chlorine () alters electronic and steric profiles, influencing reactivity (e.g., bromine is a better leaving group) .
  • The hydroxymethyl group in the target may enhance hydrophilicity compared to the phenyl-substituted analogs in .
Physicochemical Properties
  • Solubility: The target’s polar groups (amino, hydroxymethyl) likely improve aqueous solubility relative to ’s lipophilic phenyl derivatives.
  • Stability: The amino group in the target may render it susceptible to oxidation, whereas ’s hexahydroquinoline core could confer rigidity and stability under acidic conditions .

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